Octadecylphosphonic acid

Catalog No.
S704069
CAS No.
4724-47-4
M.F
C18H39O3P
M. Wt
334.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecylphosphonic acid

CAS Number

4724-47-4

Product Name

Octadecylphosphonic acid

IUPAC Name

octadecylphosphonic acid

Molecular Formula

C18H39O3P

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C18H39O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3,(H2,19,20,21)

InChI Key

FTMKAMVLFVRZQX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCP(=O)(O)O

Demulsification of n-Hexane-in-Water Nanoemulsions

Self-Assembly on Hydrophilic Substrates

Thermal Paper for Receipts

Anti-Corrosive Coatings on Cupronickel

Self-Assembly on α-Al2O3 Surfaces

Preparation of Indium Oxide (In2O3) Nanowire Transistor

Surface Modification of Metal Oxides

Proteomics Research

Octadecylphosphonic acid is an organic compound with the chemical formula C18H39O3PC_{18}H_{39}O_{3}P. It is characterized by a long hydrophobic alkyl chain (octadecyl) attached to a phosphonic acid group. This structure allows it to form self-assembled monolayers on various substrates, making it useful in surface chemistry and materials science. The compound is primarily known for its ability to modify surfaces, enhancing their properties such as hydrophobicity and chemical resistance .

Toxicity

Limited data is available on the specific toxicity of ODPA. However, some studies suggest potential skin irritation and mild eye irritation upon contact [].

Flammability

ODPA is likely combustible, but the specific flash point and flammability data are not publicly available. As with any organic compound, caution should be exercised to avoid ignition sources.

Reactivity

Data Availability

, particularly in the formation of self-assembled monolayers. These reactions typically involve the adsorption of the phosphonic acid onto metal oxides or other surfaces, leading to the formation of stable monolayers. For instance, when applied to aluminum substrates, octadecylphosphonic acid can react with the naturally occurring aluminum oxide layer, enhancing its durability and stability .

In addition, octadecylphosphonic acid can participate in oxidation reactions. Ultraviolet light-induced oxidation has been studied, revealing that it can oxidize alkyl chains without significantly disrupting the underlying monolayer structure . This property is crucial for applications in electronics and sensor technology.

Octadecylphosphonic acid can be synthesized through several methods:

  • Direct Phosphonation: This involves the reaction of octadecanol with phosphorus trichloride or phosphorus oxychloride, followed by hydrolysis to yield octadecylphosphonic acid.
  • Self-Assembly Techniques: The compound can be deposited from solution onto substrates to form self-assembled monolayers. This method allows for precise control over the thickness and uniformity of the film .
  • Reflux Methods: As noted in some studies, refluxing octadecylphosphonic acid with other compounds can create modified materials for specific applications in chromatography and surface engineering .

Octadecylphosphonic acid has a wide range of applications:

  • Surface Modification: It is commonly used to modify surfaces for improved hydrophobicity and chemical resistance.
  • Electronics: Its ability to form stable monolayers makes it useful in electronic devices, particularly in sensor technology.
  • Thermal Paper: The compound is utilized in thermal paper for receipts and tickets due to its properties that enhance print quality and durability .
  • Nanotechnology: In nanomaterial synthesis, it serves as a stabilizing agent for nanoparticles.

Interaction studies involving octadecylphosphonic acid focus mainly on its self-assembly properties and how these affect surface characteristics. Research indicates that the formation of self-assembled monolayers can significantly alter the wettability and adhesion properties of surfaces . Additionally, studies on oxidation reactions reveal how environmental factors can influence the stability and integrity of these monolayers over time .

Several compounds share structural similarities with octadecylphosphonic acid. Here are some notable examples:

CompoundStructure SimilarityUnique Features
Hexadecylphosphonic acidShorter alkyl chain (16 carbons)Lower hydrophobicity compared to octadecyl variant
Dodecylphosphonic acidShorter alkyl chain (12 carbons)Used in different applications like detergents
Octadecyldimethylbenzylammonium chlorideQuaternary ammonium structureExhibits surfactant properties

Octadecylphosphonic acid stands out due to its longer carbon chain, which enhances its hydrophobic characteristics and stability in various environments. This unique property makes it particularly effective for applications requiring robust surface modification.

XLogP3

7.2

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4724-47-4

Wikipedia

Octadecylphosphonic acid

General Manufacturing Information

Phosphonic acid, P-octadecyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types